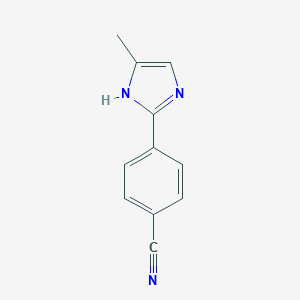
4-(4-Methyl-1h-imidazol-2-yl)-benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyanophenyl)-4-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a cyanophenyl group and a methyl group in the structure of this compound makes it unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This reaction allows for the rapid and sustainable synthesis of the desired compound . The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of less toxic reagents and solvents can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(4-Cyanophenyl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
科学的研究の応用
2-(4-Cyanophenyl)-4-methyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .
類似化合物との比較
Similar Compounds
Methyl 2-(4-cyanophenyl)(hydroxy)methyl)acrylate: Another compound with a cyanophenyl group, used in similar applications.
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Used as a catalyst in organic reactions.
Uniqueness
2-(4-Cyanophenyl)-4-methyl-1H-imidazole is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
172980-19-7 |
|---|---|
分子式 |
C11H9N3 |
分子量 |
183.21 g/mol |
IUPAC名 |
4-(5-methyl-1H-imidazol-2-yl)benzonitrile |
InChI |
InChI=1S/C11H9N3/c1-8-7-13-11(14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14) |
InChIキー |
HDSGTAFETTULSR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)C#N |
正規SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)C#N |
同義語 |
4-(4-METHYL-1H-IMIDAZOL-2-YL)-BENZONITRILE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















